molecular formula C20H20N2O4 B5837650 2-{[(1E)-(2,5-DIMETHOXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2H)-DIONE

2-{[(1E)-(2,5-DIMETHOXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2H)-DIONE

Cat. No.: B5837650
M. Wt: 352.4 g/mol
InChI Key: FMCNYTQYSYLTNI-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(1E)-(2,5-DIMETHOXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2H)-DIONE is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1E)-(2,5-DIMETHOXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2H)-DIONE typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxybenzaldehyde and a suitable amine. The key steps include:

    Condensation Reaction: The initial step involves the condensation of 2,5-dimethoxybenzaldehyde with an amine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization to form the spiro compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

2-{[(1E)-(2,5-DIMETHOXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents for methoxy group substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-{[(1E)-(2,5-DIMETHOXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2H)-DIONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its spiro structure makes it a candidate for use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(1E)-(2,5-DIMETHOXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2H)-DIONE involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(1E)-(2,5-DIMETHOXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2H)-DIONE
  • **2-{[(1E)-(2,5-DIMETHOXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2H)-DIONE

Uniqueness

The uniqueness of 2-{[(1E)-(2,5-DIMETHOXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2H)-DIONE lies in its spiro structure, which imparts specific chemical and biological properties not found in other similar compounds

Properties

IUPAC Name

4-[(E)-(2,5-dimethoxyphenyl)methylideneamino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-25-12-3-6-15(26-2)11(9-12)10-21-22-18(23)16-13-4-5-14(17(16)19(22)24)20(13)7-8-20/h3-6,9-10,13-14,16-17H,7-8H2,1-2H3/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCNYTQYSYLTNI-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NN2C(=O)C3C4C=CC(C3C2=O)C45CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/N2C(=O)C3C4C=CC(C3C2=O)C45CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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